

# comparative study of PtS<sub>2</sub> and PtSe<sub>2</sub> for electrocatalytic applications

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## Compound of Interest

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## A Comparative Guide to PtS<sub>2</sub> and PtSe<sub>2</sub> for Electrocatalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of platinum disulfide (PtS<sub>2</sub>) and platinum diselenide (PtSe<sub>2</sub>) for various electrocatalytic applications. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and Oxygen Reduction Reaction (ORR).

## Executive Summary

Both PtS<sub>2</sub> and PtSe<sub>2</sub> are promising candidates for next-generation electrocatalysts, exhibiting unique properties for energy conversion and storage applications. PtSe<sub>2</sub> generally demonstrates superior performance for the Hydrogen Evolution Reaction (HER) compared to PtS<sub>2</sub>, which is attributed to its semimetallic nature. For the Oxygen Reduction Reaction (ORR), defective PtSe<sub>2</sub> has shown exceptional and durable activity. While data for the Oxygen Evolution Reaction (OER) is less direct for a side-by-side comparison, theoretical and experimental studies suggest that both materials can be engineered to be active for OER. The choice between PtS<sub>2</sub> and PtSe<sub>2</sub> will ultimately depend on the specific application and the desired balance between activity, stability, and cost.

## Performance Data

The following tables summarize the key electrocatalytic performance metrics for PtS<sub>2</sub> and PtSe<sub>2</sub> based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrogen Evolution Reaction (HER) Performance

Electrocatalyst	Overpotential ( $\eta$ ) @ 10 mA/cm <sup>2</sup>	Tafel Slope	Electrolyte	Reference
PtS <sub>2</sub>	83 mV	216 mV/dec	0.5 M H <sub>2</sub> SO <sub>4</sub>	[1]
184 mV	81 mV/dec	Not Specified	[2]	
PtSe <sub>2</sub>	63 mV	132 mV/dec	0.5 M H <sub>2</sub> SO <sub>4</sub>	[1]
161 mV	Not Specified	1 M KOH	Not Specified	

Table 2: Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Performance

Electrocatalyst	Reaction	Key Performance Metrics	Electrolyte	Reference
Defective PtSe <sub>2</sub>	ORR	1.3x higher specific activity and 2.6x higher mass activity vs. Pt/C after 42,000 cycles	O <sub>2</sub> -saturated HClO <sub>4</sub>	[1]
PtSe <sub>2</sub> with Se vacancies	OER	Enhanced OER performance compared to Pt foil	1M KOH	[3]
PtS <sub>2</sub> /GaS heterostructure	OER	Theoretically suitable for OER	Not Applicable (DFT study)	[4]

## Experimental Protocols

Detailed methodologies for the synthesis of PtS<sub>2</sub> and PtSe<sub>2</sub> and for the evaluation of their electrocatalytic performance are crucial for reproducible research.

### Synthesis of PtS<sub>2</sub> and PtSe<sub>2</sub> via Chemical Vapor Deposition (CVD)

#### 1. PtS<sub>2</sub> Synthesis:

- Precursor: Platinum(II) chloride (PtCl<sub>2</sub>) and sulfur (S) powder.
- Substrate: Mica or other suitable substrates.
- Procedure:
  - The substrate is placed in the center of a two-zone tube furnace.
  - PtCl<sub>2</sub> powder is placed in the upstream zone (hotter zone) and sulfur powder is placed in the upstream, lower temperature zone.
  - The furnace is heated to the desired growth temperature (e.g., regulating the temperature can control the morphology from triangular to hexagonal flakes).[\[2\]](#)
  - A carrier gas (e.g., Ar) is flowed through the tube to transport the vaporized precursors to the substrate.
  - The deposition is carried out for a specific duration to achieve the desired thickness.
  - The furnace is then cooled down to room temperature under the carrier gas flow.

#### 2. PtSe<sub>2</sub> Synthesis:

- Precursor: Platinum precursor (e.g., (Trimethyl)methylcyclopentadienylplatinum(IV)) and H<sub>2</sub>Se gas or selenium (Se) powder.[\[3\]](#)
- Substrate: SiO<sub>2</sub>/Si, c-plane sapphire, or other suitable substrates.

- Procedure:
  - The substrate is placed in a custom-built MOCVD reactor.[3]
  - The platinum precursor is heated and supplied through heated pipes.
  - $\text{H}_2\text{Se}$  gas is introduced into the reactor, or solid selenium powder is heated to generate Se vapor.
  - The substrate is heated to the growth temperature (e.g., 600 °C).[5]
  - The deposition is carried out under low-pressure conditions for a controlled duration to achieve the desired film thickness.
  - After growth, the reactor is cooled down to room temperature.

## Electrochemical Measurements for HER, OER, and ORR

A standard three-electrode electrochemical setup is used for evaluating the catalytic performance.

- Working Electrode: The synthesized  $\text{PtS}_2$  or  $\text{PtSe}_2$  material, typically deposited on a conductive substrate (e.g., glassy carbon, carbon paper).
- Counter Electrode: A platinum wire or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.
- Electrolyte: The choice of electrolyte depends on the reaction being studied (e.g., 0.5 M  $\text{H}_2\text{SO}_4$  for acidic HER/ORR, 1.0 M KOH for alkaline HER/OER).

### 1. Hydrogen Evolution Reaction (HER):

- The electrolyte is purged with high-purity hydrogen gas for at least 30 minutes to ensure saturation.

- Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.
- The overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> is determined from the LSV curve.
- The Tafel slope is calculated from the linear region of the Tafel plot (overpotential vs. log(current density)).
- Electrochemical impedance spectroscopy (EIS) can be performed to analyze the charge transfer resistance.
- Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.

## 2. Oxygen Evolution Reaction (OER):

- The electrolyte is purged with high-purity oxygen gas for at least 30 minutes.
- LSV is recorded at a slow scan rate (e.g., 5 mV/s) to obtain the OER polarization curve.
- The overpotential required to reach a current density of 10 mA/cm<sup>2</sup> is determined.
- The Tafel slope is calculated from the corresponding Tafel plot.
- Stability tests are performed using chronoamperometry or chronopotentiometry at a constant current density.

## 3. Oxygen Reduction Reaction (ORR):

- The electrolyte is saturated with high-purity oxygen.
- Cyclic voltammetry (CV) is first performed in an O<sub>2</sub>-saturated electrolyte to assess the catalytic activity.
- Rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) voltammetry is used to study the kinetics and reaction pathway of the ORR.

- The number of electrons transferred during the ORR and the percentage of hydrogen peroxide produced can be determined from RRDE measurements.
- The half-wave potential is a key metric for comparing the ORR activity of different catalysts.

## Electrocatalytic Mechanisms and Visualizations

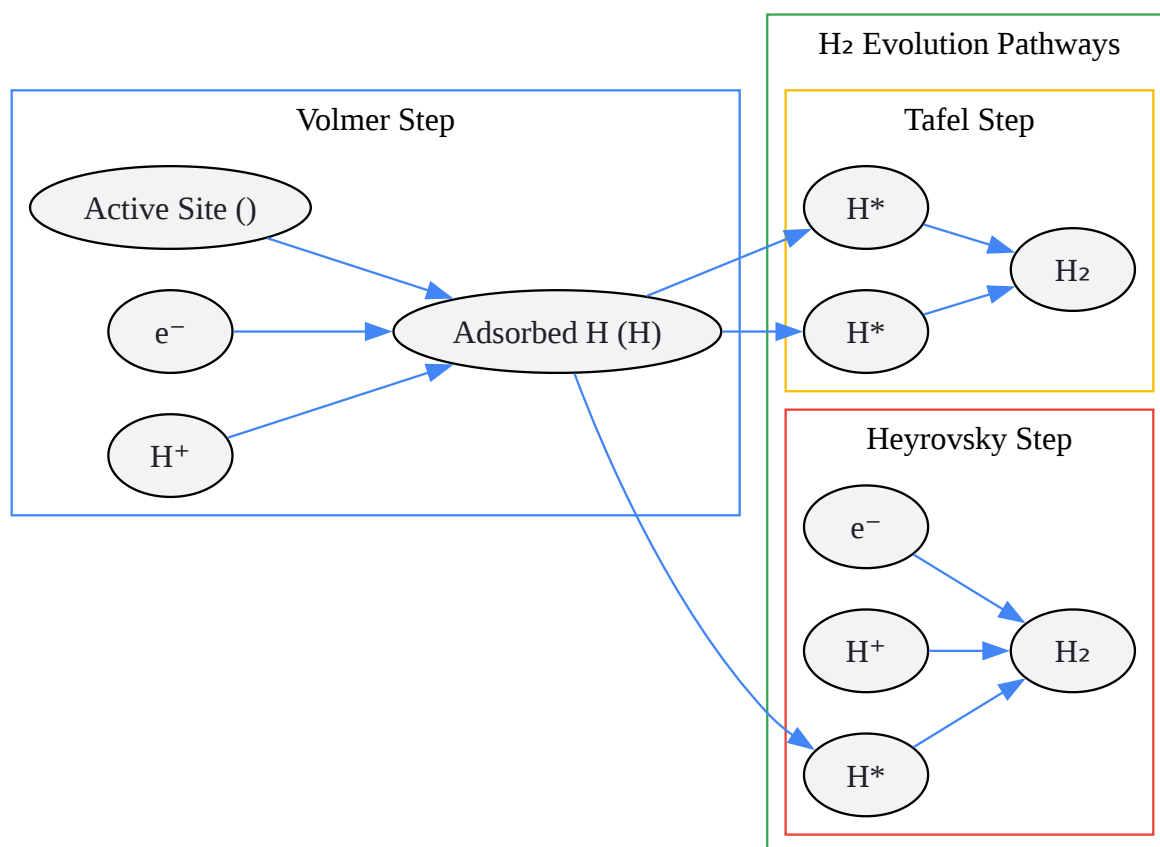
The electrocatalytic activity of PtS<sub>2</sub> and PtSe<sub>2</sub> is closely linked to their electronic structure and the availability of active sites.

## Hydrogen Evolution Reaction (HER)

The HER in acidic media proceeds via the following steps:

- Volmer step:  $\text{H}^+ + \text{e}^- + * \rightarrow \text{H}^*$
- Heyrovsky step:  $\text{H}^* + \text{H}^+ + \text{e}^- \rightarrow \text{H}_2 + *$
- Tafel step:  $\text{H}^* + \text{H}^* \rightarrow \text{H}_2 + *$

where \* represents an active site on the catalyst surface. The dominant pathway (Volmer-Heyrovsky or Volmer-Tafel) depends on the catalyst material. DFT calculations suggest that for PtSe<sub>2</sub>, the active sites are primarily located at the edges of the nanosheets.<sup>[6]</sup> For PtS<sub>2</sub>, the sulfur atoms are believed to act as the active sites for HER.<sup>[7]</sup>

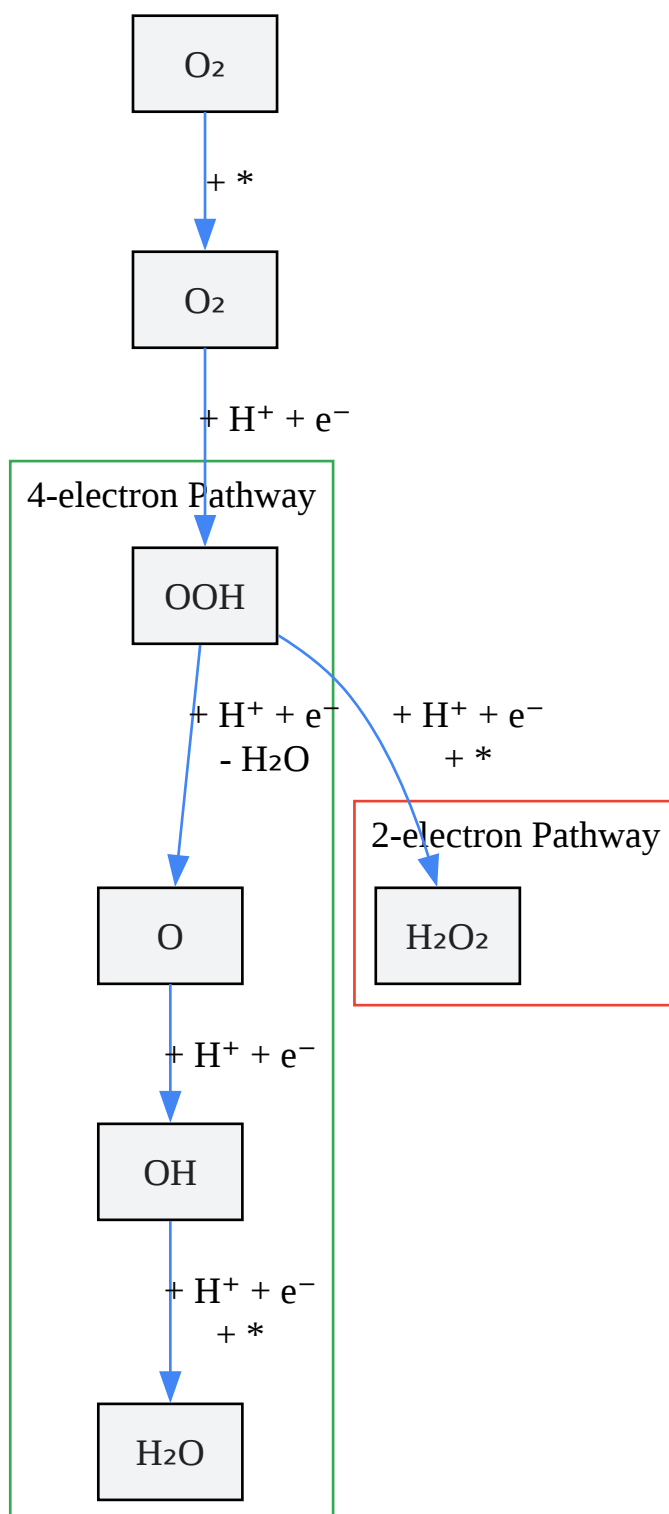


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Caption: General mechanism for the Hydrogen Evolution Reaction (HER).

## Oxygen Reduction Reaction (ORR)

The ORR can proceed through a direct 4-electron pathway, which is highly desirable for fuel cells, or an indirect 2-electron pathway that produces hydrogen peroxide.



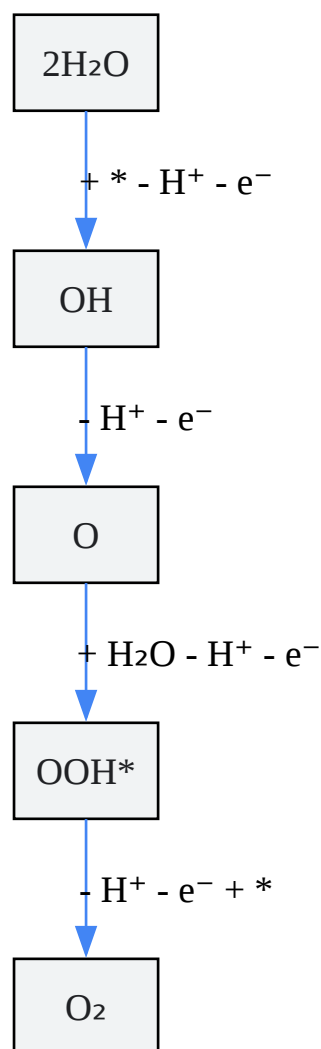
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Caption: Simplified pathways for the Oxygen Reduction Reaction (ORR).



## Oxygen Evolution Reaction (OER)

The OER is the reverse of the ORR and is a key reaction in water splitting. The mechanism is complex and involves several proton-coupled electron transfer steps.



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Caption: A generally accepted mechanism for the Oxygen Evolution Reaction (OER).

## Conclusion

This comparative guide highlights the potential of both  $\text{PtS}_2$  and  $\text{PtSe}_2$  as advanced electrocatalysts.  $\text{PtSe}_2$  shows a clear advantage for the Hydrogen Evolution Reaction in terms of lower overpotential. For the Oxygen Reduction Reaction, engineered  $\text{PtSe}_2$  with defects demonstrates remarkable stability and activity. While direct comparative data for the Oxygen

Evolution Reaction is limited, both materials are being actively investigated and show promise. The choice between these two materials will depend on the specific electrocatalytic application, with ongoing research continuing to unveil their full potential. Further side-by-side comparative studies under identical experimental conditions are necessary to draw more definitive conclusions, particularly for OER and ORR.

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